Benzoic acid, 3-(tributylstannyl)-

Description

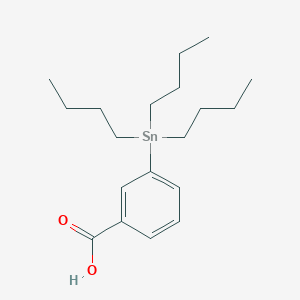

Benzoic acid, 3-(tributylstannyl)- is an organotin compound with the molecular formula C19H32O2Sn. It is a derivative of benzoic acid where a tributylstannyl group is attached to the benzene ring.

Properties

IUPAC Name |

3-tributylstannylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H,(H,8,9);3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNHGXZZNPUGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430939 | |

| Record name | Benzoic acid, 3-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273747-03-8 | |

| Record name | Benzoic acid, 3-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(tributylstannyl)- typically involves the stannylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(tributylstannyl)- undergoes various chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as halides and nucleophiles in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts and organohalides.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various organotin derivatives .

Scientific Research Applications

Benzoic acid, 3-(tributylstannyl)- has several scientific research applications:

Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.

Materials Science: Employed in the development of novel materials with unique properties.

Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo oxidative addition, reductive elimination, and transmetalation, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Benzoic Acid: The parent compound, which lacks the tributylstannyl group.

Tributyltin Hydride: A related organotin compound used in similar reactions.

Stannylated Aromatics: Other aromatic compounds with stannyl groups attached.

Uniqueness

Benzoic acid, 3-(tributylstannyl)- is unique due to the combination of the benzoic acid moiety and the tributylstannyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas .

Biological Activity

Benzoic acid, 3-(tributylstannyl)- is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of benzoic acid, 3-(tributylstannyl)- consists of a benzoic acid moiety attached to a tributylstannyl group. This unique configuration imparts specific chemical properties that influence its biological activity.

- Molecular Formula : C15H24O2Sn

- Molecular Weight : 336.1 g/mol

The biological activity of benzoic acid, 3-(tributylstannyl)- is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The tributylstannyl group can form complexes with biological molecules, which may lead to significant biochemical effects. Additionally, the benzoic acid component can interact with specific signaling pathways within cells.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. In one study, the compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Benzoic acid derivatives have also been investigated for their anticancer potential. A study focusing on various cancer cell lines revealed that benzoic acid, 3-(tributylstannyl)- exhibited cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This indicates a moderate level of efficacy in inhibiting cancer cell proliferation.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of benzoic acid derivatives in vitro. The results highlighted the enhanced activity of compounds with stannyl groups compared to their non-stannylated counterparts. The study concluded that the presence of the tributylstannyl group significantly boosts the antimicrobial properties of benzoic acid derivatives . -

Anticancer Activity Assessment :

Another investigation assessed the anticancer effects of benzoic acid, 3-(tributylstannyl)- on various cancer cell lines. The findings indicated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study emphasized the potential of this compound as a lead for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of benzoic acid, 3-(tributylstannyl)-, it is useful to compare it with other related compounds:

| Compound | Activity Type | IC50/MIC |

|---|---|---|

| Benzoic Acid | Antimicrobial | MIC = 100 µg/mL |

| Tributytin Compounds | Antifungal | MIC = 20 µg/mL |

| Benzoic Acid Derivative (with Cl) | Anticancer | IC50 = 15 µM |

This table illustrates how modifications in chemical structure can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.